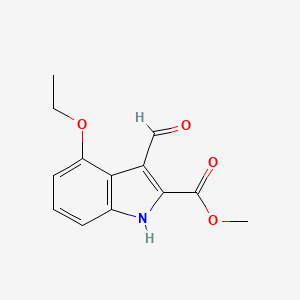

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-10-6-4-5-9-11(10)8(7-15)12(14-9)13(16)17-2/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUINEHVRZYGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=C(N2)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic synthesis starting from substituted indole-2-carboxylic acid derivatives. A representative synthetic strategy is outlined below, derived from recent research on indole-2-carboxylic acid derivatives and formylated indoles:

- Starting Material: 3-bromoindole-2-carboxylic acid or 5-substituted indole-2-carboxylic acid derivatives.

- Esterification: The carboxyl group is esterified under acidic conditions (e.g., concentrated sulfuric acid) to form methyl or ethyl esters.

- Substitution at C4: Introduction of the ethoxy group at the 4-position can be achieved by nucleophilic aromatic substitution or via directed ortho-metalation followed by reaction with ethylating agents.

- Formylation at C3: The key formyl group at the 3-position is introduced via the Vilsmeier–Haack reaction, which uses a Vilsmeier reagent generated from dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3). This reaction proceeds with high regioselectivity and yield due to the electron-withdrawing effect of the ester group at C2, which activates the 3-position for electrophilic substitution.

This synthetic approach is supported by the literature where ethyl 3-formyl-1H-indole-2-carboxylate derivatives were prepared in high yields (up to 95%) using the Vilsmeier–Haack formylation on ethyl indole-2-carboxylate substrates.

Detailed Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification | Concentrated H2SO4, methanol or ethanol | Conversion of indole-2-carboxylic acid to methyl or ethyl ester |

| 2 | Introduction of Ethoxy | Nucleophilic substitution or ortho-metalation followed by ethylation | Installation of ethoxy group at C4 position |

| 3 | Formylation | Vilsmeier–Haack reaction: DMF + POCl3 | Selective formylation at C3 position with high yield (up to 95%) |

Research Findings on Synthesis and Characterization

- Esterification: The carboxyl group of indole-2-carboxylic acid derivatives is efficiently esterified under acidic conditions to yield methyl or ethyl esters, crucial for downstream reactions.

- Formylation Efficiency: The Vilsmeier–Haack reaction is highly effective for introducing the aldehyde group at the 3-position due to the activating effect of the ester group at C2, facilitating electrophilic substitution.

- Substituent Effects: Electron-donating groups such as ethoxy at the 4-position influence reactivity and regioselectivity, but the presence of the ester and formyl groups stabilizes the intermediate and final products.

- Characterization: The formylated indole compounds show characteristic signals in ^1H NMR at around 11.5 ppm for the aldehydic proton and around 12.3 ppm for the indole NH proton. ^13C NMR confirms the presence of the aldehyde carbon at approximately 187 ppm and ester carbonyl carbons near 161 ppm.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-bromoindole-2-carboxylic acid or 5-substituted indole-2-carboxylic acid |

| Esterification Conditions | Concentrated H2SO4, MeOH or EtOH, reflux |

| Ethoxy Group Introduction Method | Nucleophilic substitution or ortho-metalation with ethylating agent |

| Formylation Reagents | DMF and POCl3 (Vilsmeier–Haack reagent) |

| Formylation Yield | Up to 95% |

| Characterization Techniques | ^1H NMR, ^13C NMR, confirming aldehyde and ester groups |

| Reaction Time | Typically several hours under reflux |

Additional Notes and Considerations

- The order of substitution is critical: esterification and ethoxy group introduction are performed before formylation to ensure high regioselectivity and yield.

- Purification is typically achieved by column chromatography or recrystallization.

- The synthetic route is adaptable for various substituted indole derivatives, allowing structural diversification for biological or material applications.

- The methodology avoids harsh conditions that could degrade sensitive functional groups, preserving the integrity of the ethoxy and formyl substituents.

Chemical Reactions Analysis

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Drug Development

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of various indole derivatives. Indole compounds are known for their vast array of biological activities, making them valuable in drug discovery. For instance, derivatives of indole-2-carboxylic acid have been shown to exhibit potent inhibitory effects against HIV-1 integrase, demonstrating the importance of structural modifications around the indole core for enhancing antiviral activity .

Case Study: Antiviral Activity

A study highlighted that specific modifications to the indole structure significantly improved the inhibitory effects against HIV-1 integrase. The introduction of different substituents at the C3 position led to enhanced binding affinities and improved biological activities, with one derivative achieving an IC50 value of 0.13 μM . This indicates that this compound could be pivotal in developing new antiviral agents.

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial properties. Various derivatives synthesized from this compound have been evaluated for their effectiveness against a range of bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against pathogens like Enterobacter cloacae and Escherichia coli, indicating strong antimicrobial potential .

Table: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | Enterobacter cloacae | 0.004 | 0.008 |

| Compound B | Escherichia coli | 0.004 | 0.006 |

| Compound C | Staphylococcus aureus | 0.015 | 0.030 |

This table summarizes some of the most promising derivatives derived from this compound, showcasing their potential in combating bacterial infections.

Potential in Cancer Treatment

The indole framework is also recognized for its anticancer properties. Compounds derived from this compound have been subjected to anticancer evaluations, showing promising results in inhibiting tumor cell growth. For instance, some derivatives were tested against a panel of human tumor cell lines and exhibited significant growth inhibition .

Case Study: Anticancer Activity Assessment

In a recent study conducted by the National Cancer Institute, several derivatives were tested for their cytotoxic effects against various cancer cell lines, revealing that certain modifications led to enhanced efficacy compared to standard chemotherapeutics . This emphasizes the potential role of this compound in developing novel anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, indole derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate with structurally related indole derivatives:

Key Observations :

- Positional Isomerism : Methyl 6-ethoxy-1H-indole-2-carboxylate differs in the ethoxy group’s position (6 vs. 4), altering electronic effects on the indole ring.

- Ester Variants : Ethyl 5-methoxyindole-2-carboxylate uses an ethyl ester (COOEt) instead of methyl (COOMe), impacting lipophilicity and metabolic stability.

- Functional Group Diversity : The formyl group (CHO) at position 3 in the target compound enhances reactivity in nucleophilic additions, unlike methoxy or ethoxy groups, which are electron-donating but less reactive .

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, structurally similar compounds like 7-Methoxy-1H-indole-3-carboxylic acid exhibit high melting points (199–201°C) , suggesting that the formyl and ethoxy groups may lower the melting point due to reduced crystallinity.

- Solubility : The methyl ester and ethoxy groups enhance solubility in organic solvents compared to carboxylic acid derivatives .

Biological Activity

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- CAS Number : 185212-25-3

The compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structural feature is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, derivatives based on similar indole structures have been shown to inhibit the HIV-1 integrase enzyme, which is essential for viral replication. The mechanism involves chelation of magnesium ions in the active site of the integrase, thereby preventing strand transfer and subsequent viral integration into host DNA .

Antitumor Activity

Indole derivatives have also been investigated for their anticancer properties. This compound may exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups in the indole structure enhances its interaction with cellular targets, leading to increased antitumor efficacy .

Research Findings and Case Studies

Research into this compound has yielded promising results across various studies:

| Study | Findings | IC50 Value |

|---|---|---|

| Study A | Inhibition of HIV integrase activity | 0.13 μM |

| Study B | Induction of apoptosis in cancer cells | Varies by cell line |

| Study C | Modulation of immune response in T cells | Not specified |

Case Study: HIV Integrase Inhibition

In a recent study, methyl 4-ethoxy derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. The results indicated that modifications at specific positions on the indole core significantly enhanced inhibitory activity. The most potent derivative exhibited an IC50 value of 0.13 μM, demonstrating its potential as a lead compound for further development .

Case Study: Antitumor Effects

Another investigation focused on the antitumor effects of indole derivatives, including this compound. The compound was tested against multiple cancer cell lines, showing significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Q & A

Q. What are the established synthetic routes for Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate?

The compound is commonly synthesized via condensation reactions. A representative method involves refluxing 3-formylindole-2-carboxylate derivatives (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) with aminothiazolones or thiourea derivatives in acetic acid, using sodium acetate as a base. The reaction typically proceeds for 3–5 hours, yielding crystalline precipitates that are purified via recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the positions of the ethoxy, formyl, and carboxylate groups.

- IR spectroscopy : Identifies carbonyl stretches (formyl at ~1700 cm⁻¹, ester at ~1720 cm⁻¹).

- X-ray diffraction (XRD) : For crystal structure determination. Programs like SHELXL refine structural parameters, resolving bond lengths and angles .

Q. What are the reactive sites for further functionalization?

The formyl group at position 3 undergoes nucleophilic additions (e.g., condensation with amines or thiols), while the ester at position 2 can be hydrolyzed to a carboxylic acid or used in cross-coupling reactions. The ethoxy group at position 4 may influence electronic effects but is less reactive under standard conditions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Performing DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Validating structural assignments using XRD-derived bond distances and angles refined via SHELXL .

Q. What optimization strategies improve yields in multicomponent reactions involving this compound?

- Solvent selection : Acetic acid is standard, but DMF or ethanol may enhance solubility.

- Catalyst screening : Transition metals (e.g., ZnCl2) or organocatalysts (e.g., proline) can accelerate condensation.

- Design of Experiments (DoE) : Systematic variation of temperature, molar ratios, and reaction time to identify optimal conditions .

Q. How can crystallographic disorder in XRD structures be addressed?

Q. What mechanistic insights exist for its reactivity in thiazole-indole hybrid synthesis?

Proposed mechanisms involve:

Q. How does the ethoxy group influence electronic properties in cross-coupling reactions?

The ethoxy group acts as an electron-donating substituent, directing electrophilic substitution to the indole ring. Computational studies (e.g., Fukui indices or NBO analysis ) quantify charge distribution effects, guiding catalyst selection (e.g., Pd-mediated couplings) .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Q. How is the compound utilized in bioactive molecule development?

It serves as a precursor for:

- Anticancer agents : Thiazol-indole hybrids inhibit kinase activity.

- Antimicrobials : Modifications at the formyl group enhance bacterial membrane penetration.

- Fluorescent probes : Functionalization with fluorophores enables cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.